molecular formula C19H21N3O3 B267575 4-[(anilinocarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

4-[(anilinocarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Katalognummer B267575
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: YSOAHTFXCZNHAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Anilinocarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as AG-1024, is a small molecule inhibitor that has been widely used in scientific research due to its ability to inhibit the insulin-like growth factor-1 receptor (IGF-1R). IGF-1R is a transmembrane receptor that plays a critical role in regulating cell growth, differentiation, and survival. Dysregulation of IGF-1R signaling has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.

Wirkmechanismus

4-[(anilinocarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide inhibits IGF-1R signaling by binding to the ATP-binding site of the receptor and preventing its activation. This leads to the inhibition of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects
4-[(anilinocarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. In addition, it has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. 4-[(anilinocarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-[(anilinocarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is its specificity for IGF-1R, which makes it a valuable tool for studying the role of IGF-1R signaling in cancer and other diseases. However, its potency and selectivity can vary depending on the cell type and experimental conditions, which can limit its use in certain experiments. In addition, 4-[(anilinocarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its efficacy in animal models.

Zukünftige Richtungen

For research include the development of more potent and selective IGF-1R inhibitors, the identification of biomarkers that can predict response to IGF-1R inhibition, and the optimization of treatment strategies that combine IGF-1R inhibitors with other therapies such as chemotherapy and immunotherapy. In addition, further studies are needed to elucidate the role of IGF-1R signaling in other diseases such as diabetes and neurodegenerative disorders.

Synthesemethoden

The synthesis of 4-[(anilinocarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide involves the reaction of 4-aminobenzoic acid with tetrahydro-2-furanmethanol to form the corresponding ester. This ester is then reacted with aniline and phosgene to form the anilinocarbonyl chloride intermediate. Finally, the anilinocarbonyl chloride is reacted with ammonia to form 4-[(anilinocarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide.

Wissenschaftliche Forschungsanwendungen

4-[(anilinocarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively used in scientific research to study the role of IGF-1R signaling in cancer and other diseases. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, 4-[(anilinocarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has also been used to study the role of IGF-1R signaling in other diseases such as diabetes, cardiovascular disease, and neurodegenerative disorders.

Eigenschaften

Produktname

4-[(anilinocarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Molekularformel

C19H21N3O3

Molekulargewicht

339.4 g/mol

IUPAC-Name

N-(oxolan-2-ylmethyl)-4-(phenylcarbamoylamino)benzamide

InChI

InChI=1S/C19H21N3O3/c23-18(20-13-17-7-4-12-25-17)14-8-10-16(11-9-14)22-19(24)21-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,20,23)(H2,21,22,24)

InChI-Schlüssel

YSOAHTFXCZNHAM-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3

Kanonische SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.